Nps 2390

Metabotropic Glutamate Receptors Group I mGluR Antagonism Neuropharmacology

Select NPS 2390 for its unique, potent non-competitive antagonism of both mGluR1 (IC50 5.2nM) and mGluR5 (IC50 82nM), a dual profile unavailable with selective agents. This quinoxaline derivative also inhibits CaSR, making it essential for dissecting group I mGluR signaling in pain, anxiety, and TBI models. Ensure your studies leverage this validated, multi-target tool.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 226878-01-9
Cat. No. B1680074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNps 2390
CAS226878-01-9
Synonyms2-quinoxaline-carboxamide-N-adamantan-1-yl
NPS 2390
NPS-2390
NPS2390
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23)
InChIKeyZKFVOZCCAXQXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPS 2390 (CAS 226878-01-9): A First‑Generation Quinoxaline‑Based Group I Metabotropic Glutamate Receptor (mGluR1/mGluR5) Antagonist


NPS 2390 is a synthetic quinoxaline derivative that acts as a potent, non‑competitive antagonist of group I metabotropic glutamate receptors, specifically targeting mGluR1 and mGluR5 [1]. It inhibits both receptors via an allosteric mechanism, binding to a site distinct from the glutamate orthosteric pocket and likely interacting with the transmembrane segment VII region [2]. Beyond its primary mGluR activity, NPS 2390 also functions as an inhibitor of the calcium‑sensing receptor (CaSR), broadening its research utility . This dual‑target, non‑competitive profile positions NPS 2390 as a valuable tool for dissecting group I mGluR‑mediated signaling in neuropharmacology, pain research, and calcium homeostasis studies.

Why Group I mGluR Research Requires NPS 2390: The Pitfalls of Single‑Receptor Analog Substitution


Group I metabotropic glutamate receptors (mGluR1 and mGluR5) are structurally and functionally distinct G‑protein coupled receptors that mediate divergent, and sometimes opposing, cellular and behavioral outcomes. Attempting to substitute NPS 2390 with a selective mGluR1 antagonist (e.g., JNJ16259685, LY367385) or a selective mGluR5 antagonist (e.g., MPEP, MTEP) fundamentally alters the experimental question being asked [1]. NPS 2390 is unique among commonly used group I antagonists because it provides potent, non‑competitive blockade of *both* mGluR1 and mGluR5 in a single molecular entity, a profile that has been validated in models of anxiety, pain, and central sensitization where concomitant blockade of both subtypes is required for maximal efficacy [2]. Furthermore, NPS 2390's ancillary activity as a CaSR inhibitor presents both a critical consideration for experimental design and an opportunity for multi‑target pharmacology that cannot be replicated by other group I mGluR antagonists. The quantitative evidence below demonstrates precisely where NPS 2390's pharmacological fingerprint diverges from its closest analogs.

NPS 2390: Quantitative Differentiation Against Key mGluR1, mGluR5, and CaSR Comparators


NPS 2390 Delivers Dual mGluR1/mGluR5 Antagonism at Sub‑100 nM Potency, Unlike Single‑Receptor Selective Tools

NPS 2390 non‑competitively antagonizes both mGluR1 and mGluR5, a profile not shared by selective mGluR1 (JNJ16259685, LY367385) or mGluR5 (MPEP, MTEP) antagonists. While JNJ16259685 is an exceptionally potent and selective mGluR1 antagonist (Ki = 0.34 nM; IC50 = 0.55 nM for human mGlu1), it exhibits weak activity at mGluR5 [1]. Conversely, MPEP is a selective mGluR5 antagonist (IC50 = 36 nM) with negligible mGluR1 activity [2]. NPS 2390 is the only widely cited research compound providing balanced, high‑potency blockade of both group I receptors (mGluR1 IC50 = 5.2 nM; mGluR5 IC50 = 82 nM) [3].

Metabotropic Glutamate Receptors Group I mGluR Antagonism Neuropharmacology

NPS 2390 Demonstrates Nanomolar mGluR1 Potency (IC50 5 nM) Surpassing the Micromolar Potency of LY367385

Compared to the classic mGluR1a antagonist LY367385, which exhibits an IC50 of 8.8 µM for inhibiting quisqualate‑induced phosphoinositide hydrolysis [1], NPS 2390 demonstrates >1,600‑fold greater potency at mGluR1 (IC50 = 5 nM in cerebellar granule cells) [2]. This dramatic difference in potency translates to substantially lower working concentrations required for full receptor blockade, minimizing off‑target effects and improving experimental signal‑to‑noise ratios.

mGluR1 Antagonists Receptor Pharmacology Structure-Activity Relationship

NPS 2390 Inhibits the Calcium‑Sensing Receptor (CaSR) at 10 µM, a Secondary Pharmacology Feature Absent in Other Group I mGluR Antagonists

Unlike the majority of group I mGluR antagonists, which are devoid of CaSR activity, NPS 2390 functions as a CaSR inhibitor. In equine umbilical cord matrix stem cells (eUCM‑MSCs), a 30‑minute pre‑incubation with 10 µM NPS 2390 significantly inhibited the agonist effect of the calcimimetic NPS R‑467 (P<0.01) [1]. This CaSR antagonism is also observed in vivo, where NPS 2390 (administered via unknown route) significantly decreased brain edema and improved neurological deficits in a rat model of traumatic brain injury [2]. This ancillary activity is not shared by JNJ16259685, MPEP, or LY367385, which are highly selective for their respective mGluR targets.

Calcium-Sensing Receptor CaSR Antagonism Multi-target Pharmacology

NPS 2390 Exhibits a Favorable Off‑Target Selectivity Profile: No Activity at mGluR2, mGluR8, or 37 Additional Receptors at 30 µM

Comprehensive selectivity profiling demonstrates that at concentrations up to 30 µM, NPS 2390 does not significantly affect mGluR2, mGluR8, or a standard panel of 37 other receptors, ion channels, and enzymes . This represents a >3,000‑fold selectivity window relative to its mGluR1 IC50 (5 nM) and a >300‑fold window relative to its mGluR5 IC50 (82 nM). In contrast, the widely used mGluR5 antagonist MPEP is known to inhibit monoamine oxidase A (MAO‑A) at concentrations only ~3‑fold above its mGluR5 IC50, while its analog MTEP offers improved but still imperfect selectivity [1].

Selectivity Profiling Off-target Screening Receptor Pharmacology

NPS 2390 Displaces the mGlu1‑Selective Radioligand [³H]R214127 In Vivo, Demonstrating Functional CNS Target Engagement

In vivo target engagement studies demonstrate that a dose of 10 mg/kg NPS 2390 (i.p.) displaces the specifically bound mGlu1‑selective antagonist radioligand [³H]R214127 in rat cerebellum [1]. This provides direct evidence of CNS penetration and functional occupancy of mGluR1 in a living animal. While other compounds such as JNJ16259685 also show CNS activity, the availability of this quantitative in vivo occupancy data for NPS 2390 supports its use as a reference tool for studies requiring verified brain exposure and target engagement.

In Vivo Pharmacology Target Engagement CNS Penetration

High‑Impact Research and Industrial Application Scenarios for NPS 2390 Based on Quantitative Evidence


Neuropathic Pain Models Requiring Dual mGluR1/mGluR5 Blockade

In rodent models of chronic pain, simultaneous inhibition of mGluR1 and mGluR5 is often required for maximal analgesic efficacy. NPS 2390's potent dual antagonism (mGluR1 IC50 = 5.2 nM; mGluR5 IC50 = 82 nM) and demonstrated in vivo brain target engagement at 10 mg/kg [1] make it an ideal tool for studies investigating the contribution of group I mGluRs to central sensitization and neuropathic pain maintenance.

Traumatic Brain Injury (TBI) Research Leveraging Concurrent mGluR and CaSR Inhibition

NPS 2390 is uniquely suited for TBI studies due to its documented CaSR antagonist activity and ability to attenuate neuronal apoptosis and improve neurological outcome in controlled cortical impact models [2]. Its dual action on mGluR1/mGluR5 and CaSR addresses two signaling pathways implicated in secondary injury cascades, a profile not available with selective mGluR1 or mGluR5 antagonists.

Cerebellar Synaptic Plasticity and Motor Coordination Studies

mGluR1 is heavily expressed in cerebellar Purkinje cells and is critical for motor learning and coordination. NPS 2390's high mGluR1 potency (IC50 5 nM) and >3,000‑fold selectivity window against mGluR2/8 and 37 other targets at 30 µM enables precise pharmacological dissection of mGluR1‑dependent signaling in cerebellar slice preparations and in vivo motor behavior assays without confounding off‑target effects.

Calcium‑Sensing Receptor (CaSR) Signal Transduction Studies in Stem Cell Biology

For researchers investigating CaSR‑mediated regulation of stem cell proliferation and differentiation, NPS 2390 provides a validated small‑molecule antagonist tool with confirmed activity at 10 µM in equine umbilical cord matrix stem cells [3]. Its dual CaSR/mGluR activity also presents an opportunity to explore crosstalk between calcium sensing and glutamatergic signaling in cellular contexts where both receptors are co‑expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nps 2390

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.